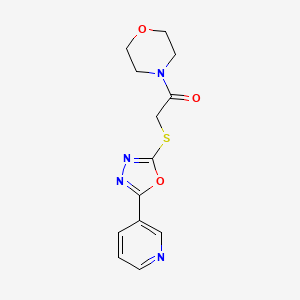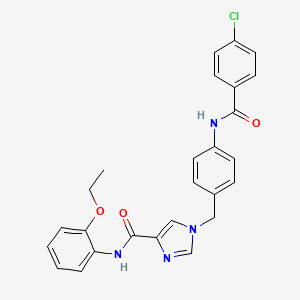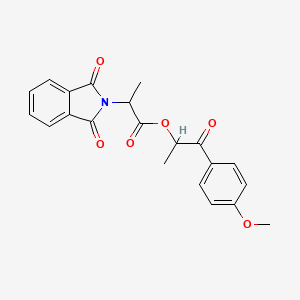![molecular formula C19H15F2N3O4S B2618094 2-((4-(difluoromethoxy)phenyl)amino)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazole-4-carboxamide CAS No. 1105230-08-7](/img/structure/B2618094.png)
2-((4-(difluoromethoxy)phenyl)amino)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The compound contains several functional groups including a thiazole ring, a difluoromethoxy group, and a dihydrobenzo[b][1,4]dioxin group. Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .Physical And Chemical Properties Analysis
The compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It has a clear pale yellow color .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Thiazole derivatives, such as 2-aminothiazoles and 2-thiazolecarboxamides, have been synthesized and tested for various activities. For instance, a study by Ohkubo et al. (1995) discussed the synthesis of various 2-aminothiazoles and 2-thiazolecarboxamides, focusing on their anti-anoxic (AA) activity in mice, indicating their potential in cerebral protective agents research (Ohkubo et al., 1995). Additionally, Kumar et al. (2013) reported an efficient route to synthesize 2,4,5-trisubstituted thiazoles, highlighting the versatility of thiazole derivatives in chemical synthesis (Kumar et al., 2013).
Biological Activities
Thiazole derivatives have also been evaluated for their antimicrobial properties. Alhameed et al. (2019) synthesized novel thiazolidine-2,4-dione carboxamide and amino acid derivatives, exhibiting weak to moderate antibacterial and antifungal activities (Alhameed et al., 2019). This indicates the potential of thiazole derivatives in developing new antimicrobial agents.
Material Science Applications
In the field of materials science, thiazole derivatives have contributed to the development of new polymeric materials. For example, Yokozawa et al. (2002) synthesized poly(p-benzamide) and its block copolymers with a defined molecular weight and low polydispersity, utilizing thiazole-based monomers, showcasing the application of thiazole derivatives in polymer chemistry (Yokozawa et al., 2002).
Anticancer Research
Furthermore, thiazole derivatives have been explored for their anticancer properties. Hutchinson et al. (2001) synthesized a series of fluorinated 2-(4-aminophenyl)benzothiazoles, which were potently cytotoxic in vitro against certain human breast cancer cell lines, suggesting the potential of thiazole derivatives in anticancer drug development (Hutchinson et al., 2001).
Safety and Hazards
As this compound is a research chemical, it is not intended for human or veterinary use. Therefore, it should be handled with care and appropriate safety measures should be taken.
Orientations Futures
Propriétés
IUPAC Name |
2-[4-(difluoromethoxy)anilino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3O4S/c20-18(21)28-13-4-1-11(2-5-13)23-19-24-14(10-29-19)17(25)22-12-3-6-15-16(9-12)27-8-7-26-15/h1-6,9-10,18H,7-8H2,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBECJGHJUYASTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CSC(=N3)NC4=CC=C(C=C4)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2618012.png)

![7-(3-chloro-4-methoxyphenyl)-3-(4-nitrophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2618016.png)
![4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2,6-difluorophenyl)piperidine-1-carboxamide oxalate](/img/structure/B2618018.png)
![3-(2-Phenylethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2618019.png)




![3-[2-oxo-2-(4-phenylpiperazino)ethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B2618029.png)


